molecular formula C16H13FN2O2 B11110520 N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide

Cat. No.: B11110520
M. Wt: 284.28 g/mol
InChI Key: GQFBFZDPGBYQEP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxamide group attached to an indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide is unique due to the presence of both the fluorophenyl and methoxy groups, which may contribute to its distinct biological activity and chemical properties. The combination of these functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13FN2O2/c1-21-13-6-7-14-10(8-13)9-15(19-14)16(20)18-12-4-2-11(17)3-5-12/h2-9,19H,1H3,(H,18,20)

InChI Key

GQFBFZDPGBYQEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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